![molecular formula C12H22N2O2 B2488651 tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate CAS No. 1253528-20-9](/img/structure/B2488651.png)
tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate
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Description
Tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. Its structure and properties make it a significant subject of study in organic chemistry, particularly in the development of new synthetic methods and chemical transformations.
Synthesis Analysis
The synthesis of this compound involves several key steps, including acylation, nucleophilic substitution, and reduction. These steps have been optimized to achieve high yields and purity of the final product. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was synthesized through a three-step process with an overall yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound and its intermediates have been characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses confirm the expected structures and provide detailed insights into the molecular configurations of the synthesized compounds.
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The compound's reactivity has been explored in transformations such as the conversion of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) protecting groups into tert-butyldimethylsilyl carbamates, showcasing its chemoselective properties (Sakaitani & Ohfune, 1990).
Scientific Research Applications
Enantioselective Synthesis
Tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate is a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with crystal structure analysis confirming its substitution pattern (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Biologically Active Compounds
This compound plays a crucial role as an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), demonstrating its significance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).
Antiarrhythmic and Hypotensive Properties
Certain tert-butyl N-substituted carbamates have been investigated for their potential antiarrhythmic and hypotensive effects, highlighting the compound's relevance in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998).
Insecticide Analogues
This compound has also been utilized in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid, underscoring its role in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Cyclizative Atmospheric CO2 Fixation
In a study, unsaturated amines were efficiently converted to cyclic carbamates bearing an iodomethyl group, indicating potential applications in atmospheric CO2 fixation and green chemistry processes (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
properties
IUPAC Name |
tert-butyl N-(2-cyano-4-methylpentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)7-12(6,8-13)14-10(15)16-11(3,4)5/h9H,7H2,1-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUILSLRXDDUPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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